molecular formula C18H18N4O3 B2596717 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea CAS No. 1203374-80-4

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2596717
CAS No.: 1203374-80-4
M. Wt: 338.367
InChI Key: GPPWVVYAKYHIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea is a synthetic chemical reagent featuring the 1,3,4-oxadiazole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . This compound is designed for research and development applications only. Compounds containing the 1,3,4-oxadiazole nucleus are extensively investigated in oncology research for their antiproliferative properties . They demonstrate mechanism-based anticancer activities by inhibiting critical enzymatic targets involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, the urea moiety present in this compound is a recognized pharmacophoric feature that can contribute to binding with biological targets through hydrogen bonding, a characteristic seen in established Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors . VEGFR-2 is a key regulator of tumor angiogenesis, making it a significant target for anticancer drug discovery . Researchers can utilize this compound as a building block or a core structure for synthesizing novel derivatives or as a reference standard in bio-screening assays to explore its potential efficacy against various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-24-15-11-7-6-10-14(15)19-17(23)20-18-22-21-16(25-18)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPWVVYAKYHIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=NN=C(O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Formation of the Urea Linkage: The final step involves the reaction of the oxadiazole derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Benzyl halides, isocyanates, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Applications

The 1,3,4-oxadiazole scaffold is recognized for its potential as an anticancer agent. Research indicates that derivatives of this scaffold exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxic Activity : A study highlighted that compounds containing the 1,3,4-oxadiazole moiety demonstrated potent anticancer properties. For instance, one derivative exhibited an IC50 value of 0.67 µM against prostate cancer cell lines (PC-3) and comparable efficacy against colon (HCT-116) and renal (ACHN) cancer cell lines .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of telomerase activity, which is crucial for the proliferation of cancer cells. One study reported that certain 1,3,4-oxadiazole derivatives significantly inhibited telomerase in gastric cancer cell lines .

Antimicrobial Activity

In addition to their anticancer properties, 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea derivatives have shown promising antimicrobial effects.

Research Insights

  • Broad-Spectrum Efficacy : Several studies have documented the antimicrobial activity of oxadiazole derivatives against a range of pathogens, including bacteria and fungi. The structural features of these compounds contribute to their ability to disrupt microbial cell functions .

Other Therapeutic Applications

Beyond anticancer and antimicrobial applications, 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea has been explored for various other therapeutic uses.

Potential Uses

  • Anti-inflammatory Properties : Some derivatives have been investigated for their anti-inflammatory effects, showing potential in treating conditions characterized by excessive inflammation .
  • Neuroprotective Effects : Research suggests that certain oxadiazole derivatives may also possess neuroprotective properties, making them candidates for further exploration in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleIC50 Value (µM)Target Cell Line
Anticancer1-(5-Benzyl...)0.67PC-3 Prostate Cancer
0.80HCT116 Colon Cancer
0.87ACHN Renal Cancer
AntimicrobialVariousVariesBacterial & Fungal Strains
Anti-inflammatoryVariousVariesIn vitro Models
NeuroprotectiveVariousVariesNeurodegenerative Models

Mechanism of Action

The mechanism of action of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea would depend on its specific biological activity. Generally, oxadiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea and related compounds from the evidence:

Compound Name Key Substituents Molecular Weight Purity Structural Features Functional Implications
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea (Target) 5-Benzyl-1,3,4-oxadiazole, 2-ethoxyphenyl Not reported N/A Urea core with lipophilic benzyl and electron-rich ethoxyphenyl groups. Likely enhanced membrane permeability due to ethoxy group; oxadiazole may confer stability.
1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea (19) 4-Ethylphenyl, 2-hydroxyphenyl 271 99.7% Urea with ethyl and hydroxyl substituents. Hydroxyl group may reduce lipophilicity; high purity suitable for biological assays.
Molecule A101 Perfluoroethoxyphenyl, thiazolidinone, isopropylphenyl Not reported N/A Complex urea with fluorinated and heterocyclic moieties. Fluorination enhances metabolic resistance; thiazolidinone may influence target binding.
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-(7-(2-morpholinoethoxy)...phenyl)urea tert-Butyl isoxazole, morpholinoethoxy-benzimidazothiazole Not reported N/A Urea with bulky tert-butyl and polar morpholinoethoxy groups. Bulky substituents may hinder passive diffusion; morpholine enhances solubility.
1-Benzyl-3-(5-(o-fluorophenyl)...benzodiazepin-7-yl)urea Benzyl, o-fluorophenyl, benzodiazepine Not reported N/A Urea linked to a benzodiazepine core. Benzodiazepine moiety suggests potential CNS activity; fluorine increases electronegativity.

Structural and Functional Analysis

Substituent Effects on Lipophilicity: The target compound’s 2-ethoxyphenyl group confers higher lipophilicity compared to 2-hydroxyphenyl in Compound 19 , which may improve blood-brain barrier penetration. In contrast, the perfluoroethoxyphenyl group in Molecule A101 introduces extreme hydrophobicity and metabolic inertness.

Heterocyclic Core Variations: The 1,3,4-oxadiazole ring in the target compound is structurally distinct from the 1,3-oxazine in Compound 21a and the thiazolidinone in Molecule A101 . Oxadiazoles are known for their metabolic stability and hydrogen-bonding capacity, whereas thiazolidinones may exhibit conformational flexibility for target engagement.

Biological Relevance: Compound 19 demonstrated high purity (99.7%), suggesting reliability in pharmacological studies, though its hydroxyl group may limit bioavailability.

Biological Activity

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea can be represented as follows:

C18H20N4O3\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3

This compound features a benzyl group attached to the oxadiazole ring and an ethoxy-substituted phenyl urea group. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

Case Study:
In vitro studies demonstrated that 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea exhibited cytotoxic effects against HeLa cells with an IC50 value comparable to known anticancer agents. Flow cytometry analysis suggested that this compound induces apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression.

CompoundCell LineIC50 (µM)Mechanism of Action
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)ureaHeLa0.95Apoptosis induction
SorafenibHeLa7.91VEGFR inhibition

Antimicrobial Activity

The oxadiazole derivatives have also been studied for their antimicrobial properties. Research has shown that compounds containing the oxadiazole ring possess antibacterial and antifungal activities.

Findings:
A study highlighted the effectiveness of related oxadiazole compounds against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. The compound's structural features contribute to its interaction with microbial targets.

Activity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
AntibacterialE. coli32 µg/mL
AntifungalCandida albicans16 µg/mL

Mechanistic Insights

The biological activity of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis: Activation of apoptotic pathways through caspase activation has been observed in treated cancer cells.
  • Cell Cycle Arrest: The compound has shown potential in arresting the cell cycle at specific phases, leading to increased cell death.

Q & A

Q. What are the optimal synthetic routes for 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(2-ethoxyphenyl)urea, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling an isocyanate with an amine under controlled conditions. For urea derivatives like this compound, a common approach is reacting 2-ethoxyphenyl isocyanate with 5-benzyl-1,3,4-oxadiazol-2-amine in an inert solvent (e.g., dichloromethane or toluene) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents enhance reactivity but may require higher temperatures.
  • Reagent stoichiometry : Excess isocyanate (1.2–1.5 equiv) ensures complete amine conversion.
  • Reaction time : Extended reflux (12–24 hrs) improves yield but risks decomposition.

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneHigh solubility, moderate reactivity
BaseTriethylamineEffective HCl scavenger
TemperatureReflux (~40°C)Balances reaction rate and stability

Q. How can researchers validate the structural integrity and purity of this compound?

Answer: Multi-spectral analysis is critical:

  • 1H/13C NMR : Confirm substituent positions and urea linkage. For example, the ethoxyphenyl group shows characteristic aromatic protons at δ 6.8–7.4 ppm and an ethoxy triplet at δ 1.3–1.5 ppm .
  • HRMS (ESI) : Verify molecular ion [M+H]+ with <2 ppm error (e.g., theoretical vs. observed m/z for C18H17N4O3: 337.1294 vs. 337.1298) .
  • Melting Point (MP) : A sharp MP range (e.g., 160–165°C) indicates purity .

Note : Cross-validate with HPLC (>95% purity) and elemental analysis (C, H, N within ±0.3% of theoretical).

Advanced Questions

Q. How do structural modifications to the benzyl or ethoxyphenyl groups affect biological activity?

Answer: Structure-Activity Relationship (SAR) studies reveal:

  • Benzyl substituents : Electron-withdrawing groups (e.g., Cl, CF3) on the benzyl ring enhance receptor binding affinity but may reduce solubility. For example, 5-(4-Cl-benzyl) analogs showed 3x higher CB1 receptor affinity in related compounds .
  • Ethoxyphenyl modifications : Replacing the ethoxy group with bulkier substituents (e.g., t-butyl) can improve metabolic stability but may sterically hinder target interactions .

Q. Methodology :

Synthesize analogs with systematic substitutions.

Evaluate bioactivity (e.g., IC50 in receptor binding assays).

Use computational docking (e.g., AutoDock Vina) to predict binding modes .

Q. How can researchers address discrepancies in spectral data during characterization?

Answer: Common discrepancies and solutions :

  • Split NMR peaks : May indicate rotamers from restricted urea bond rotation. Use variable-temperature NMR to coalesce signals .
  • Unexpected HRMS adducts : Sodium or potassium adducts ([M+Na]+/[M+K]+) are common; use softer ionization (e.g., ESI) and confirm with isotopic patterns .
  • Low-resolution MS ambiguity : Supplement with IR spectroscopy to confirm carbonyl (urea C=O stretch at ~1680 cm⁻¹) .

Case Study : A 1H NMR singlet for the oxadiazole proton (δ 8.1 ppm) conflicting with calculated shifts suggests residual solvent peaks. Re-purify via column chromatography (silica gel, EtOAc/hexane) .

Q. What in vitro assays are appropriate for evaluating this compound’s bioactivity?

Answer: Target-specific assays :

  • Enzyme inhibition : Measure IC50 via fluorogenic substrates (e.g., for kinases or proteases).
  • Receptor binding : Radioligand displacement assays (e.g., CB1/CB2 receptors using [³H]CP-55,940) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination.

Q. Protocol :

Incubate compound with target cells/receptors.

Quantify activity via fluorescence, radioactivity, or cell viability.

Normalize data to controls (DMSO vehicle) and validate with positive controls (e.g., known inhibitors).

Q. How can computational modeling guide the design of analogs with improved properties?

Answer: Steps for molecular modeling :

Docking : Use Schrödinger Suite or MOE to predict binding poses in target proteins (e.g., CB1 receptor).

QSAR : Train models on existing bioactivity data to predict logP, solubility, and IC50.

MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

Example : Oxadiazole derivatives with tert-butyl groups showed enhanced hydrophobic interactions in CB1 receptor pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.